molecular formula C12H10ClNO2S2 B5215375 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5215375
M. Wt: 299.8 g/mol
InChI Key: OZTPVWGKNYATFZ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antifungal activities by inhibiting the growth and proliferation of microorganisms. It has also been suggested that this compound exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one have been extensively studied. This compound has been shown to inhibit the growth and proliferation of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a corrosion inhibitor and as a catalyst in organic reactions.

Advantages and Limitations for Lab Experiments

5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages of this compound is its broad-spectrum antimicrobial and antifungal activities, which make it a useful tool for studying the growth and proliferation of microorganisms. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is the development of new synthesis methods for this compound, which may improve its yield and purity. Another potential direction is the study of this compound's mechanism of action, which may provide insights into its potential applications in various fields of scientific research. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.

Synthesis Methods

5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 5-chloro-2-hydroxybenzaldehyde with thiosemicarbazide in the presence of ethyl acetoacetate. The resulting product is then treated with sodium hydroxide to obtain 5-(5-chloro-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one.

properties

IUPAC Name

(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S2/c1-2-14-11(16)10(18-12(14)17)6-7-5-8(13)3-4-9(7)15/h3-6,15H,2H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTPVWGKNYATFZ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Chloro-2-hydroxyphenyl)methylene]-3-ethyl-2-thioxo-1,3-thiazolan-4-one

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